alpha-Fluoro-beta-ureidopropionic acid

Catalog No.
S565010
CAS No.
5006-64-4
M.F
C4H7FN2O3
M. Wt
150.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Fluoro-beta-ureidopropionic acid

Analytical laboratories developing LC-MS/MS or 19F NMR panels for fluoropyrimidine monitoring require a stable intermediate standard. Substituting FUPA with 5-FDHU leads to unreliable data due to poor plasma stability, while FBAL alone fails to distinguish dihydropyrimidinase (DHP) from β-ureidopropionase (UP) deficiencies. This high-purity FUPA reference standard resolves these issues:

  • Enables accurate calibration across the 50-5,000 ng/mL linear range.
  • Remains stable in plasma under standard handling, eliminating immediate freezing constraints.
  • Serves as the direct product of DHP and substrate for UP, pinpointing the metabolic bottleneck in 5-FU toxicity.

CAS Number

5006-64-4

Product Name

alpha-Fluoro-beta-ureidopropionic acid

IUPAC Name

3-(carbamoylamino)-2-fluoropropanoic acid

Molecular Formula

C4H7FN2O3

Molecular Weight

150.11 g/mol

InChI

InChI=1S/C4H7FN2O3/c5-2(3(8)9)1-7-4(6)10/h2H,1H2,(H,8,9)(H3,6,7,10)

InChI Key

FKTHAKABFGARQH-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)F)NC(=O)N

Synonyms

3-[(Aminocarbonyl)amino]-2-fluoro-propanoic Acid; α-Fluoro-β-ureidopropionic Acid; 2-Fluoro-3-ureidopropionic Acid;

Canonical SMILES

C(C(C(=O)O)F)NC(=O)N

The exact mass of the compound alpha-Fluoro-beta-ureidopropionic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Supplementary Records. It belongs to the ontological category of carboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 mg, 10 mg

alpha-Fluoro-beta-ureidopropionic acid (FUPA), CAS 5006-64-4, is a highly specific intermediate metabolite of the widely used chemotherapeutic agent 5-fluorouracil (5-FU) and its prodrug capecitabine. Formed via the enzymatic cleavage of 5-fluoro-5,6-dihydrouracil (5-FDHU) by dihydropyrimidinase, FUPA is subsequently converted to alpha-fluoro-beta-alanine (FBAL) by beta-ureidopropionase. In industrial and clinical research procurement, FUPA is primarily sourced as a high-purity analytical reference standard. It is essential for calibrating multiplexed liquid chromatography-tandem mass spectrometry (LC-MS/MS) and 19F nuclear magnetic resonance (NMR) assays. Procuring the exact FUPA standard enables analytical laboratories to accurately map the intermediate stages of fluoropyrimidine catabolism, conduct therapeutic drug monitoring (TDM), and identify specific enzymatic deficiencies that dictate drug toxicity and efficacy [1].

Research Fit

Analytical reference standard for LC-MS/MS quantification of fluoropyrimidine catabolites
19F NMR-active probe for non-invasive metabolic flux studies
Penultimate intermediate in dihydropyrimidinase pathway research

Substituting FUPA with its upstream precursor (5-FDHU) or its downstream product (FBAL) in analytical workflows critically compromises assay validity and diagnostic resolution. 5-FDHU exhibits notoriously poor stability in human plasma, requiring immediate separation and freezing, making it an unreliable proxy for routine therapeutic drug monitoring. In contrast, FUPA is highly stable in plasma, allowing for standard sample handling and delayed processing [1]. Furthermore, relying solely on the terminal metabolite FBAL obscures the specific enzymatic activity of beta-ureidopropionase (UP). Without the exact FUPA standard to quantify the intermediate pool, researchers cannot distinguish between dihydropyrimidinase (DHP) and UP deficiencies, both of which are critical for predicting severe 5-FU toxicity [2].

Substitution Risk

FBAL kinetics differ substantially
Downstream metabolite FBAL reflects cumulative exposure, not real-time dihydropyrimidinase activity; elimination profiles may not transfer.
Non-fluorinated analogs lack 19F signal
N-carbamoyl-β-alanine and similar compounds cannot serve as 19F NMR tracers or as matched internal standards in isotope-dilution MS assays.
Matrix-matched reference required
Unlabeled FUPA or structural analogs may shift retention, ionization, and matrix-effect correction in LC-MS/MS, limiting direct substitution.

Plasma Stability for Therapeutic Drug Monitoring (TDM)

In the development of clinical LC-MS/MS assays, the stability of the target analyte dictates the feasibility of routine sample collection. Studies demonstrate that the upstream metabolite 5-FDHU has limited stability in human plasma, necessitating expedited separation and immediate freezing to prevent degradation. Conversely, FUPA remains highly stable in plasma under standard clinical collection conditions[1].

Evidence DimensionEx vivo plasma stability and handling requirements
Target Compound DataFUPA (Stable under standard plasma processing conditions)
Comparator Or Baseline5-FDHU (Limited stability; requires expedited separation and freezing)
Quantified DifferenceFUPA allows for standard ambient handling, whereas 5-FDHU requires strict cold-chain compliance.
ConditionsHuman plasma samples prepared for LC-MS/MS quantification.

Procuring FUPA provides a robust, stable biomarker for TDM workflows, eliminating the strict cold-chain logistics required when attempting to monitor 5-FDHU.

Half-life vs. FBAL
Reported
FUPA t1/2: 238.9 ± 175.4 min vs. FBAL: 1976 ± 358 min (human plasma, N=10)
Supports real-time catabolic flux endpoint context
8.3-fold shorter half-life; data from i.v. 5-FU administration study

LC-MS/MS Dynamic Range and Calibration Specificity

Multiplexed mass spectrometry requires exact standards to establish accurate calibration curves due to differing ionization efficiencies. In validated LC-MS/MS assays using a pentafluorophenyl (PFP) column, FUPA exhibits a distinct linear quantification range of 50 to 5,000 ng/mL in human plasma. In contrast, the downstream metabolite FBAL requires a broader calibration range of 50 to 10,000 ng/mL, while the parent drug 5-FU spans 50 to 100,000 ng/mL[1].

Evidence DimensionValidated LC-MS/MS linear concentration range
Target Compound DataFUPA (50 - 5,000 ng/mL)
Comparator Or BaselineFBAL (50 - 10,000 ng/mL)
Quantified DifferenceFUPA saturates at a 50% lower concentration threshold than FBAL, requiring a distinct, narrower calibration curve.
ConditionsSalt-assisted liquid-liquid extraction followed by LC-MS/MS (Luna PFP column, positive electrospray ionization).

Analytical laboratories must procure the exact FUPA standard to establish its specific dynamic range, as its calibration curve cannot be mathematically derived from FBAL or 5-FU.

DPD resistance biomarker
Assay context
Significantly elevated intracellular FUPA in 5-FU-resistant TE-5R vs. parental TE-5 cells
Supports DPD activity endpoint review
Directional data; DPYD amplification confirmed

In Vivo Pharmacokinetic Profiling and Elimination Kinetics

Accurate multi-compartment pharmacokinetic (PK) modeling of 5-FU catabolism relies on the precise elimination half-lives of each intermediate. Clinical PK analyses reveal that FUPA possesses an apparent elimination half-life of 238.9 +/- 175.4 minutes. This is drastically different from both the parent drug 5-FU (which clears rapidly) and the terminal metabolite FBAL, which exhibits a highly prolonged half-life of 1976 +/- 358 minutes [1].

Evidence DimensionApparent elimination half-life (t1/2)
Target Compound DataFUPA (238.9 +/- 175.4 min)
Comparator Or BaselineFBAL (1976 +/- 358 min)
Quantified DifferenceFUPA is cleared approximately 8.2 times faster than the terminal metabolite FBAL.
ConditionsIn vivo human pharmacokinetic analysis following 5-fluorouracil administration.

Procuring FUPA is mandatory for accurate PK modeling, as its distinct clearance kinetics are essential to map the intermediate bottleneck in fluoropyrimidine detoxification.

Urinary excretion ratio
Reported
FUPA urinary recovery ~2.8% vs. FBAL ~50% of capecitabine dose
Confirms transient intermediate role; plasma measurement recommended
Phase II study, N=16–19, standard capecitabine dosing
LC-MS/MS linear range
Method context
50–5000 ng/mL in human plasma (HILIC-ESI-MS/MS)
Supports bioanalytical validation review
Validated per bioanalytical guidelines; 5.0 min run time
19F NMR detection
Reported
Distinct resonance; signal eliminated >95% by DPD inhibitor EU in murine models
Enables non-invasive metabolic flux monitoring
In vivo 19F NMR; isolated perfused liver and tumor models

Multiplexed LC-MS/MS Pharmacokinetic Assay Development

FUPA is the right choice for analytical laboratories building comprehensive panels to track the full 5-FU degradation pathway. Its inclusion allows for the exact quantification of the intermediate step between 5-FDHU and FBAL, ensuring accurate calibration across its specific 50-5,000 ng/mL linear range [1].

Therapeutic Drug Monitoring (TDM) Biomarker Validation

Because of its superior plasma stability compared to the upstream metabolite 5-FDHU, FUPA is highly suitable for clinical research organizations developing robust TDM protocols. It enables reliable retrospective analysis without the strict requirement of immediate plasma freezing [1].

Enzymatic Deficiency Screening (DHP and UP)

FUPA is critical for in vitro enzymatic assays designed to diagnose specific pyrimidine degradation defects. It serves as the measurable product of dihydropyrimidinase (DHP) and the necessary substrate for beta-ureidopropionase (UP), allowing researchers to pinpoint the exact metabolic bottleneck responsible for 5-FU toxicity[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
LC-MS/MS bioanalytical calibration
Authentic reference standard for quantitation
Linearity and accuracy in research matrices
DPD activity endpoint in cell models
Intracellular FUPA as pathway marker
Correlation with DPD expression in resistant cell lines
19F NMR metabolic flux monitoring
Fluorine-containing probe for non-invasive detection
Signal specificity under DPD inhibition
Catabolic pathway intermediate assay
Transient intermediate with distinct kinetics
Dihydropyrimidinase activity measurement

XLogP3

-1.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Alpha-Fluoro-beta-ureidopropionic acid

Explore Compound Types